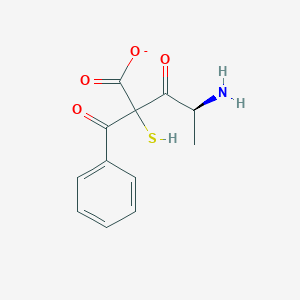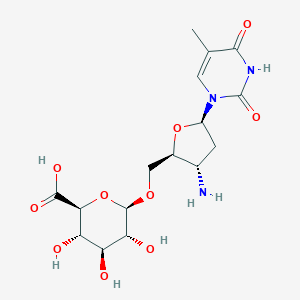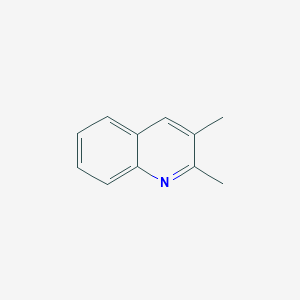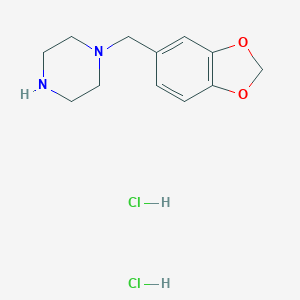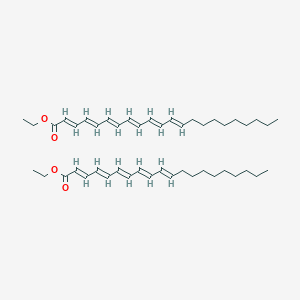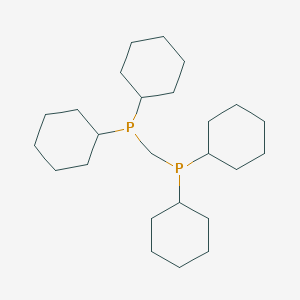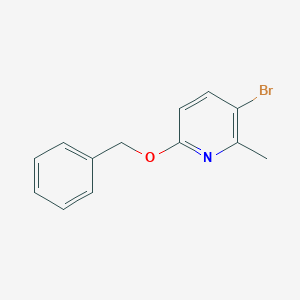
5-Bromo-2-benzyloxy-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-benzyloxy-6-methylpyridine is an important intermediate in organic synthesis with many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .
Synthesis Analysis
The synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine has been reported in various methods. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-benzyloxy-6-methylpyridine is C13H12BrNO. The InChI is InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 and the Canonical SMILES is CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br .Chemical Reactions Analysis
5-Bromo-2-benzyloxy-6-methylpyridine is a bromopyridine derivative. It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-benzyloxy-6-methylpyridine is 278.14 g/mol. It has a topological polar surface area of 22.1 Ų and a complexity of 206. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .Aplicaciones Científicas De Investigación
-
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Field : Medicinal and Pharmaceutical Chemistry .
- Application : This compound is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
- Method : The synthesis starts from 2-fluoro-4-methylpyridine. This optimized protocol avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : The overall yield could be increased from 3.6% to 29.4% using this optimized protocol .
-
Suzuki Cross-Coupling Reaction
- Field : Organic Chemistry .
- Application : This compound is used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives .
- Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produced these novel pyridine derivatives .
- Results : The synthesized pyridine derivatives showed potential as chiral dopants for liquid crystals .
-
α-Glucosidase Inhibitors
- Field : Medicinal Chemistry .
- Application : 5-Bromo-2-aryl benzimidazole derivatives, which are structurally similar to your compound, have been synthesized and evaluated as potential inhibitors of the α-glucosidase enzyme .
- Method : The synthesis of these derivatives was carried out and characterized by different spectroscopic techniques .
- Results : Twenty-three out of twenty-five compounds showed excellent to moderate α-glucosidase inhibitory activity. Especially, one compound was found to be five-fold more active than the standard drug acarbose .
-
Synthesis of 6,6′-Dimethyl-3,3′-Bipyridine
- Field : Organic Chemistry .
- Application : 5-Bromo-2-methylpyridine, a compound similar to yours, was used in the synthesis of 6,6′-dimethyl-3,3′-bipyridine .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The result of this synthesis is the compound 6,6′-dimethyl-3,3′-bipyridine .
-
Organic Synthesis
- Field : Organic Chemistry .
- Application : 5-Bromo-2-methylpyridine, a compound similar to yours, is an important intermediate in organic synthesis .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : This compound has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .
-
Production of Dyes
Propiedades
IUPAC Name |
3-bromo-2-methyl-6-phenylmethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXCAMWLXQQRPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563271 |
Source


|
| Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-benzyloxy-6-methylpyridine | |
CAS RN |
126717-60-0 |
Source


|
| Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

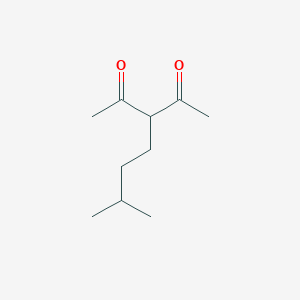
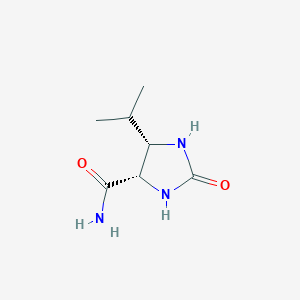
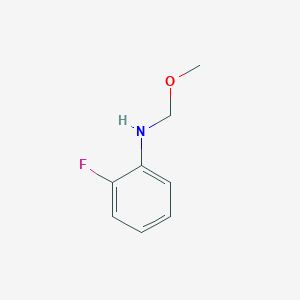

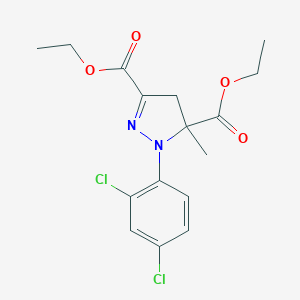
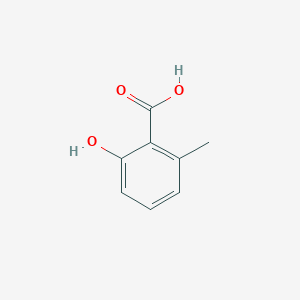
![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)
